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Potassium thiosulfate

Cat. No.: B082159
CAS No.: 10294-66-3
M. Wt: 190.33 g/mol
InChI Key: FGRVOLIFQGXPCT-UHFFFAOYSA-L
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Description

Historical Context of Research on Thiosulfate (B1220275) Compounds

The study of thiosulfate compounds dates back to the era of early photography. Sodium thiosulfate (Na₂S₂O₃), originally known as hyposulfite of soda and commonly called "hypo," was widely used as a photographic fixer to dissolve silver halides from film and prints after development. wikipedia.org This application was a cornerstone of silver-based photography, exploiting the thiosulfate ion's ability to form stable complexes with silver ions.

In the realm of organic chemistry, a significant advancement came in 1874 when H. Bunte first prepared organic thiosulfates, which are now known as Bunte salts. This opened a new chapter in the application of thiosulfate chemistry. Early medical research also explored sodium thiosulfate for various treatments, establishing a long history of its use in different scientific disciplines. researchgate.net The foundational understanding of thiosulfate chemistry, largely built upon studies of the more common sodium salt, paved the way for later investigations into other thiosulfate salts, including potassium thiosulfate. The development of this compound as a commercial product for agriculture began in the early 1990s, with laboratory synthesis leading to pilot plant production and subsequent field trials that confirmed its efficacy as a potassium and sulfur source for crops. icac.org

Current Significance of this compound in Modern Chemical Science

In contemporary chemical science, this compound is recognized primarily for its applications in agriculture and environmental management. It is a clear, chloride-free liquid fertilizer that provides high concentrations of both potassium and sulfur, two essential nutrients for plant growth. tessenderlokerley.com Its liquid form makes it versatile for various application methods, including drip, sprinkler, or flood irrigation, and as a foliar spray. icac.orgtessenderlokerley.com

A key aspect of its modern significance lies in its function as a nitrification inhibitor. wikipedia.orgusda.gov The thiosulfate ion can delay the microbial conversion of ammonium (B1175870) to nitrate (B79036) in the soil. wikipedia.orgusda.gov This action is crucial for improving nitrogen use efficiency, as it keeps nitrogen in the stable ammonium form for longer, reducing losses through nitrate leaching and the emission of nitrous oxide (N₂O), a potent greenhouse gas. usda.govauburn.edu By providing essential nutrients and simultaneously enhancing the efficiency of other fertilizers, this compound represents a multifunctional tool in sustainable agriculture. usda.govmarketresearchfuture.com Its use can lead to a reduction in the total chemical inputs required in agronomic systems. usda.gov

Overview of Key Research Domains Pertaining to this compound

Academic and industrial research on this compound is concentrated in several key domains, driven by its unique chemical properties and practical applications.

Agricultural Science: This is the most prominent research area. Studies focus on evaluating the efficacy of this compound as a nitrification inhibitor to reduce nitrous oxide emissions from fertilized soils. usda.govresearchgate.netnih.gov Researchers compare its performance against other commercial inhibitors like ammonium thiosulfate (ATS) and dicyandiamide (B1669379) (DCD) across various soil types and temperatures. researchgate.netauburn.eduresearchgate.net Further research investigates its direct impact on crop yield and quality, with studies conducted on a variety of crops including grapes, faba beans, cotton, and apples. icac.orgresearchgate.netresearchgate.netaesacademy.org These studies often explore the synergistic effects of applying this compound in combination with other fertilizers, such as urea (B33335) ammonium nitrate (UAN). mdpi.com

Environmental Chemistry: This domain overlaps significantly with agricultural science but focuses on the broader environmental benefits. Research quantifies the reduction of greenhouse gas emissions (specifically N₂O) from agricultural lands treated with this compound. usda.govnih.gov Investigations also cover its ability to reduce the release of fumigants from soil and its role in the oxidation of elemental sulfur in the soil to sulfuric acid. wikipedia.org The compound is also noted for its ability to sequester metals. wikipedia.org

Industrial and Chemical Engineering: Research in this field is centered on optimizing the manufacturing process for this compound. wipo.intgoogle.com Key objectives include developing efficient processes to produce high-purity, high-concentration liquid solutions with minimal byproducts like potassium sulfate (B86663). google.comgoogle.com Studies explore various synthesis routes, such as the oxidation of potassium polysulfide, and reaction conditions (temperature, pressure, molar ratios) to improve product stability and yield. wipo.intgoogle.comcngreenchemical.com The goal is to create a stable, clear liquid product suitable for agricultural use, particularly for foliar applications where purity is critical. google.com

Research Data on Nitrification Inhibition

The following interactive table presents findings from a laboratory study evaluating the effectiveness of this compound (KTS) in reducing nitrous oxide (N₂O) emissions compared to other commercial inhibitors.

Data sourced from a laboratory incubation experiment using urea and ammonium nitrate (UAN) in a sandy loam soil. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula K2S2O3<br>K2O3S2 B082159 Potassium thiosulfate CAS No. 10294-66-3

Properties

IUPAC Name

dipotassium;dioxido-oxo-sulfanylidene-λ6-sulfane
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InChI

InChI=1S/2K.H2O3S2/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2
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InChI Key

FGRVOLIFQGXPCT-UHFFFAOYSA-L
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Canonical SMILES

[O-]S(=O)(=S)[O-].[K+].[K+]
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Molecular Formula

K2S2O3, K2O3S2
Record name potassium thiosulfate
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DSSTOX Substance ID

DTXSID70893108
Record name Potassium thiosulfate
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Molecular Weight

190.33 g/mol
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Physical Description

Liquid, Colorless hygroscopic solid; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS]
Record name Thiosulfuric acid (H2S2O3), potassium salt (1:2)
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Record name Potassium thiosulfate
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CAS No.

10294-66-3
Record name Potassium thiosulfate
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Record name Thiosulfuric acid (H2S2O3), potassium salt (1:2)
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Record name Potassium thiosulfate
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Record name Potassium thiosulphate
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Record name POTASSIUM THIOSULFATE
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Synthetic Methodologies and Advanced Production Processes

Classical Laboratory Synthesis Routes of Potassium Thiosulfate (B1220275)

Traditional methods for synthesizing potassium thiosulfate have been well-established, providing foundational pathways for its production. These routes typically involve the reaction of potassium salts with sulfur-containing compounds.

Reaction of Potassium Hydroxide (B78521) and Sulfur Dioxide to Potassium Sulfite (B76179), Followed by Reaction with Elemental Sulfur

One of the fundamental methods for producing this compound involves a two-step process. Initially, potassium hydroxide (KOH) is reacted with sulfur dioxide (SO₂) to form potassium sulfite (K₂SO₃). Subsequently, the potassium sulfite solution is treated with elemental sulfur (S) to yield this compound.

The first step of this synthesis route is the reaction between potassium hydroxide and sulfur dioxide, which can be represented by the following chemical equation:

2KOH + SO₂ → K₂SO₃ + H₂O

In the second step, elemental sulfur is introduced into the potassium sulfite solution and the mixture is heated. The sulfur reacts with the sulfite to form thiosulfate:

K₂SO₃ + S → K₂S₂O₃

This method, while straightforward, requires careful control of reaction conditions, particularly temperature, to ensure the complete reaction of sulfur and to prevent the formation of unwanted byproducts.

Preparation from Potassium Sulfite and Sulfur Powder

A more direct classical approach involves the direct reaction of potassium sulfite with sulfur powder. In this method, sulfur powder is added to a solution of potassium sulfite, and the mixture is heated to facilitate the reaction. patsnap.com The reaction is typically carried out in an aqueous solution, and the temperature is a critical parameter to control the reaction rate and yield.

This synthesis can be summarized by the following equation:

K₂SO₃ + S → K₂S₂O₃

Challenges with this method include the low solubility of sulfur in water, which can lead to long reaction times of 8 to 12 hours. patsnap.com To enhance the contact between the reactants, ethanol (B145695) may be added to reduce the surface tension of the sulfur. patsnap.com

Two-Phase Mixing Reaction of Potassium Hydrogen Sulfite and Potassium Polysulfide Alkali Solution

A more advanced classical method involves the two-phase mixing reaction of a potassium hydrogen sulfite (KHSO₃) solution and a potassium polysulfide alkali solution. patsnap.comgoogle.comguidechem.com This technique offers improvements in terms of reaction efficiency and energy consumption compared to the direct reaction of potassium sulfite and sulfur. patsnap.com

The process typically involves two key preparations:

Preparation of Potassium Hydrogen Sulfite Solution: Sulfur dioxide is introduced into a potassium hydroxide solution. google.comguidechem.com The reaction temperature is controlled, for example, at 60°C. guidechem.com

Preparation of Potassium Polysulfide Alkali Solution: Elemental sulfur is dissolved in a potassium hydroxide solution, often with heating to temperatures around 80-100°C to ensure complete dissolution of the sulfur. patsnap.comguidechem.com

The two solutions are then mixed under controlled conditions. The reaction between potassium hydrogen sulfite and potassium polysulfide yields this compound. patsnap.comgoogle.comguidechem.com A key advantage of this method is that the reaction is exothermic, and the heat generated can be sufficient to drive the reaction without the need for external heating, leading to energy savings. patsnap.comgoogle.com The pH of the final solution can be finely adjusted using sulfur dioxide or a dilute potassium hydroxide solution to ensure the stability of the this compound product. patsnap.comgoogle.com

ParameterValueReference
Molar ratio of KOH to SO₂ (for KHSO₃ solution)1:1.00 - 1:1.04 google.com
Reaction temperature for KHSO₃ preparation60-80 °C google.com
Molar ratio of total KOH to Sulfur (for K₂Sₓ solution)1:0.500 - 1:0.503 google.comguidechem.com
Temperature for K₂Sₓ preparation80-100 °C patsnap.comguidechem.com
Final pH adjustment7.5 - 8 patsnap.comguidechem.com

Innovative and Sustainable Production Technologies for this compound

Recent advancements in chemical engineering have led to the development of more sustainable and efficient methods for this compound production. These innovations focus on utilizing waste streams and improving energy efficiency.

Utilization of Industrial Waste Gases in Synthesis

A significant area of innovation is the use of industrial waste gases, particularly those containing sulfur dioxide (SO₂), as a feedstock for this compound synthesis. googleapis.comjustia.com This approach not only provides a cost-effective source of sulfur but also offers a method for mitigating air pollution by capturing and converting harmful industrial emissions.

The process generally involves scrubbing the SO₂-containing flue gas with a potassium-based alkaline solution, such as potassium hydroxide or potassium carbonate, to produce potassium sulfite or bisulfite. googleapis.comjustia.comwipo.int This intermediate solution can then be reacted with a sulfur source, which could also potentially be derived from waste streams like hydrogen sulfide (B99878) (H₂S), to form this compound. justia.com This integrated approach transforms a waste management problem into a value-added chemical production process.

Energy Efficiency Enhancements in Commercial Manufacturing Processes

Improving energy efficiency is a key driver in the modernization of this compound manufacturing. As mentioned in the two-phase mixing reaction (2.1.3), utilizing the exothermic heat of reaction is a significant step towards reducing energy consumption. patsnap.comgoogle.com By eliminating the need for external heating, this method not only lowers operational costs but also reduces the carbon footprint of the production process. patsnap.com

Purification and Isolation Techniques for this compound

Solvent-Based Separation and Purification Methods (e.g., Ethanol-Water Mixtures)

Solvent-based separation, particularly anti-solvent crystallization, is a prominent technique for the purification of this compound (K₂S₂O₃). This method leverages the differential solubility of this compound and its associated impurities in mixed solvent systems. Ethanol-water mixtures are commonly employed for this purpose, capitalizing on the low solubility of this compound in ethanol.

The underlying principle of this purification method involves the addition of a solvent in which the target compound is poorly soluble (the anti-solvent, in this case, ethanol) to a solution where the compound is readily dissolved (the solvent, typically water). This alteration of the solvent composition reduces the solubility of the this compound, inducing its crystallization and precipitation out of the solution, while impurities that are more soluble in the ethanol-water mixture remain in the liquid phase.

Detailed research has demonstrated the efficacy of ethanol-water systems in the purification of this compound, particularly in separating it from common impurities such as potassium thiocyanate (KSCN). In one such study, a volumetric ratio of 3:1 of ethanol to water was found to be effective for the separation and purification of this compound. This specific mixture composition facilitates the precipitation of this compound while keeping potassium thiocyanate dissolved. The process achieved a purity of over 90% for the crystallized this compound, with a recovery rate of 81%.

The effectiveness of the ethanol-water ratio is a critical parameter in optimizing both the purity and the yield of the recovered this compound. The following interactive table illustrates the conceptual relationship between the ethanol concentration in an ethanol-water mixture and the resulting solubility and crystallization yield of this compound.

Table 1: Effect of Ethanol Concentration on this compound Crystallization This table is illustrative and based on established principles of anti-solvent crystallization. Actual values may vary based on specific experimental conditions such as temperature and initial concentration.

Ethanol Concentration (% v/v)This compound Solubility (Conceptual)Crystallization Yield (Conceptual)Purity (Conceptual)
0HighLowLow
25ModerateModerateModerate
50LowHighHigh
75Very LowVery HighVery High
95Extremely LowMaximumHigh (potential for co-precipitation of impurities)

Factors influencing the efficiency of solvent-based purification include:

Solvent Composition: The ratio of ethanol to water directly impacts the supersaturation of the solution, which is the driving force for crystallization.

Temperature: Temperature affects the solubility of both this compound and its impurities. Lower temperatures generally decrease the solubility of this compound, potentially increasing the crystallization yield.

Rate of Anti-solvent Addition: A controlled addition rate can influence the crystal size and purity of the final product. Rapid addition may lead to the formation of smaller, less pure crystals.

This method presents a simple and economical approach for the purification of this compound, utilizing a low-cost and environmentally benign solvent like ethanol.

Analytical Chemistry Methodologies for Thiosulfate

Titrimetric Analysis Techniques

Titrimetric methods are classic analytical techniques that rely on the complete reaction between an analyte and a reagent of known concentration (the titrant). They are widely used for thiosulfate (B1220275) determination due to their high accuracy and precision.

Iodometric titration is a cornerstone of redox titrimetry and the most common titrimetric method for determining thiosulfate concentration. wikipedia.orghyprowira.com The method is an indirect analysis where thiosulfate is used to titrate iodine. The fundamental reaction involves the reduction of iodine (I₂) by thiosulfate (S₂O₃²⁻) to form iodide ions (I⁻) and tetrathionate (B1226582) ions (S₄O₆²⁻). yolasite.comstudyrocket.co.uk

The endpoint of the titration, which signals the complete consumption of iodine, is typically detected using a starch indicator. studymind.co.ukwikipedia.orgthemasterchemistry.com Starch forms an intensely blue-black colored complex with iodine. studymind.co.ukwikipedia.org During the titration, as the sodium thiosulfate solution is added, the initial brown color of the iodine solution fades to a pale yellow. yolasite.com At this point, the starch indicator is added, turning the solution deep blue. yolasite.com The titration is then continued dropwise until the blue color disappears completely, indicating the endpoint. yolasite.com It is crucial to manage the pH, as thiosulfate can decompose in highly acidic solutions. wikipedia.org

Coulometric titration is an electrochemical method that offers extremely high precision for the quantification of thiosulfate. nih.govresearchgate.net This technique relies on Faraday's laws of electrolysis, where the quantity of the substance reacted is determined by measuring the amount of electricity (in coulombs) consumed. researchgate.net

In this method, the titrant—iodine—is not added from a burette but is generated electrochemically in the titration cell at a constant current from an excess of iodide ions. acs.orgresearchgate.netasianpubs.org The generated iodine then reacts stoichiometrically with the thiosulfate in the sample. acs.org The endpoint is detected when a small excess of iodine appears in the solution, which can be determined amperometrically or potentiometrically. acs.org Because the titrant is generated in situ, this method eliminates the errors associated with standard solution preparation and storage, leading to very precise results, with relative standard deviations of less than 0.005% being achievable. nih.govresearchgate.net

Chromatographic Separation and Estimation Methods

Chromatography is a powerful technique for separating and quantifying components of a mixture. For thiosulfate analysis, High-Performance Liquid Chromatography (HPLC) and Ion Chromatography (IC) are particularly prevalent.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the precise and sensitive determination of thiosulfate in various matrices. This technique separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the eluent). Several HPLC-based methods have been developed, often employing ion-pair or ion-exchange mechanisms.

One common approach is reversed-phase ion-pair liquid chromatography. In this method, a non-polar stationary phase is used along with an aqueous mobile phase containing an ion-pairing reagent, such as Tetrabutylammonium (TBA+) or Tetrapropylammonium (TPA) salts nih.govhumanjournals.comresearchgate.net. This reagent pairs with the anionic thiosulfate, allowing it to be retained and separated on the C8 or C18 column humanjournals.com. Detection is often achieved using a UV detector, as thiosulfate absorbs ultraviolet light researchgate.net. For enhanced sensitivity, pre-column derivatization with agents like monobromobimane (B13751) can be used, which creates fluorescent compounds that are easily detected nih.gov. Another approach involves HPLC with a dual electrochemical detector (DECD), which provides a linear calibration curve over a wide range, from 10 pmol to 4 nmol jst.go.jp.

Ion chromatography (IC), a subset of HPLC, is also widely used. IC methods often utilize anion-exchange columns, such as the Dionex IonPac AS12A or Tosoh TSKgel IC-Anion-PW, with a carbonate/bicarbonate or phosphate-based eluent and suppressed conductivity detection lcms.cznii.ac.jp. Gradient elution, where the eluent composition is changed during the run, can be employed to achieve faster separation of thiosulfate from other sulfur anions like sulfite (B76179) and sulfate (B86663) acs.org.

The selection of the specific HPLC or IC method depends on the sample matrix, required sensitivity, and the presence of other potentially interfering ions.

Table 1: Examples of HPLC Methodologies for Thiosulfate Analysis

Gravimetric Analysis for Thiosulfate Concentrations

Gravimetric analysis, a method based on the measurement of mass, offers a direct approach for determining thiosulfate concentrations, particularly at moderate to high levels. An electrochemistry-based gravimetric method has been described for quantifying thiosulfate in aqueous solutions tandfonline.com.

The fundamental principle of this method involves the acid-catalyzed decomposition of thiosulfate (S₂O₃²⁻) into elemental sulfur (S) and sulfurous acid (H₂SO₃). The reaction is as follows:

S₂O₃²⁻(aq) + 2H⁺(aq) → S(s) + H₂SO₃(aq)

In this procedure, a known volume of a thiosulfate solution is acidified, typically with hydrochloric acid, to induce the precipitation of elemental sulfur tandfonline.com. The solid sulfur produced is then recovered from the solution by filtration. After washing and drying the precipitate to a constant weight, its mass is accurately measured.

The initial molar concentration of thiosulfate in the sample can be calculated from the mass of the recovered elemental sulfur. Based on the stoichiometry of the reaction, one mole of thiosulfate produces one mole of elemental sulfur tandfonline.com. This method has been shown to be effective for thiosulfate concentrations of 0.020 M and higher, with an average method error of less than 5.0% for concentrations in the 0.02 M to 0.04 M range tandfonline.com.

Table 2: Performance of Gravimetric Analysis for Thiosulfate

Method Validation and Interference Studies in Analytical Applications

The reliability of any analytical method hinges on its validation, which ensures the procedure is suitable for its intended purpose. Validation involves evaluating parameters such as accuracy, precision, linearity, specificity, robustness, and the limits of detection (LOD) and quantification (LOQ) humanjournals.comijsr.net. Interference studies are a crucial component of validation, identifying substances that may affect the accuracy of the thiosulfate measurement.

For HPLC methods, validation is often performed according to guidelines from the International Council for Harmonisation (ICH) or the United States Pharmacopeia (USP) humanjournals.comlcms.cz.

Linearity is established by analyzing samples at different concentrations and demonstrating a linear relationship between concentration and detector response; coefficients of determination (r²) greater than 0.99 are typically required humanjournals.comlcms.cz.

Accuracy is often assessed through recovery studies, where a known amount of thiosulfate is added to a sample matrix (spiking). High recovery percentages, such as a mean recovery of 99.41%, indicate an accurate method humanjournals.com.

Precision refers to the closeness of repeated measurements. It is evaluated at different levels (repeatability, intermediate precision) and expressed as the relative standard deviation (RSD), with values often below 2% being acceptable nih.govlcms.cz.

Specificity ensures that the signal measured is only from thiosulfate, without interference from other components in the sample matrix, such as placebo peaks in a pharmaceutical formulation humanjournals.com.

Robustness is the method's capacity to remain unaffected by small, deliberate variations in method parameters like mobile phase composition, pH, column temperature, or flow rate humanjournals.com.

Interference studies are critical as various ions can coexist with thiosulfate in samples. In spectrophotometric methods, reducing species like arsenate and nitrite (B80452) can interfere seriously tsijournals.com. In desulfurization solutions, common ions such as carbonate, bicarbonate, sulfite, and sulfate have been shown to cause minimal interference in certain spectrophotometric methods spectroscopyonline.com. The presence of sulfite is a known interferent in some assays, and specific procedures may be required to remove its effect researchgate.net. Similarly, thiosulfate itself can interfere with the analysis of other compounds, such as the potentiometric analysis of cyanide nih.gov. Therefore, understanding and mitigating potential interferences is essential for accurate thiosulfate quantification researchgate.net.

Table 3: Validation Parameters from a Validated HPLC Method for Sodium Thiosulfate Assay

Advanced Chemical and Materials Science Research

Redox Electrochemistry of Thiosulfate (B1220275) Anions

The electrochemical properties of the thiosulfate anion (S₂O₃²⁻) have garnered significant interest for their potential in advanced energy storage systems. Traditional sulfur-based aqueous batteries have been hampered by the low output voltage associated with low-valent polysulfide redox reactions (S²⁻/S⁰) acs.orgacs.org. Recent research, however, has shifted focus to the high-valent thiosulfate redox couple (S₂O₃²⁻/S₄O₆²⁻), which exhibits a more favorable positive redox potential.

Investigation of High-Valent Thiosulfate Redox Systems

Recent breakthroughs have demonstrated a high-valent thiosulfate redox electrochemistry that displays a positive redox potential (E⁰ > 0 V vs. Standard Hydrogen Electrode) acs.orgacs.org. This is a significant advancement over the intrinsic negative potential of traditional polysulfide redox systems acs.orgacs.org. The high-valent S₂O₃²⁻/S₄O₆²⁻ redox reaction has been shown to be highly reversible. Advanced analytical techniques, including Operando X-ray absorption fine structure (XAFS) spectroscopy and in situ Raman spectroscopy, combined with density functional theory (DFT) calculations, have been employed to investigate the dynamic charge transfer process and confirm its high reversibility acs.orgacs.org.

These studies reveal that the high-valent thiosulfate system offers superior thermodynamic stability in an aqueous environment compared to low-valent polysulfide systems, which are prone to disproportionation, hydrolysis, and the loss of active species through the escape of hydrogen sulfide (B99878) (H₂S) acs.org. The electrochemical oxidation of thiosulfate is complex and highly dependent on factors such as pH and scan rate, exhibiting multiple oxidation peaks in cyclic voltammetry studies pku.edu.cn.

Application in Aqueous Battery Technologies for Energy Storage

The investigation into high-valent thiosulfate redox systems is directly linked to its application in developing safer, low-cost, and high-capacity sulfur-based aqueous batteries (SABs) acs.orgacs.orgnih.gov. By utilizing the S₂O₃²⁻/S₄O₆²⁻ redox couple, these batteries can achieve a significantly higher operating voltage. For instance, a high operating voltage of approximately 1.4 V has been achieved, which is a substantial improvement over the ~0.65 V from low-valent polysulfide redox systems acs.org.

Potassium thiosulfate (K₂S₂O₃) has been a key electrolyte component in these advanced batteries. The thiosulfate redox pair within the K₂S₂O₃ electrolyte not only facilitates the main energy storage reaction but also contributes additional capacity at a higher potential nih.govresearchgate.netresearchgate.net. This has led to the development of SABs with impressive performance metrics, including a reversible capacity of 193 Ah L⁻¹ and a long cycling life exceeding 1000 cycles with 99.6% capacity retention acs.orgacs.org. One study reported an energy density of 616 Wh kgS+Zn⁻¹, which surpasses conventional aqueous battery systems nih.govresearchgate.netresearchgate.net. The use of aqueous electrolytes makes these batteries inherently safer and more cost-effective than their lithium-ion counterparts for large-scale energy storage energynews.biz.

Performance Metrics of High-Valent Thiosulfate Aqueous Battery
ParameterValueReference
Operating Voltage~1.4 V acs.org
Reversible Capacity193 Ah L⁻¹ acs.orgacs.org
Cycling Life>1000 cycles acs.orgacs.org
Capacity Retention99.6% acs.orgacs.org
Energy Density616 Wh kgS+Zn⁻¹ nih.govresearchgate.netresearchgate.net

Kinetic Studies of Thiosulfate Oxidation by Oxidizing Agents (e.g., Potassium Ferrate(VI))

The kinetics of thiosulfate oxidation have been studied using strong oxidizing agents like potassium ferrate(VI) (K₂FeO₄) chemijournal.com. Ferrate(VI) is a powerful oxidizing agent with a high oxidation potential, 2.2V in acidic and 0.72V in alkaline media chemijournal.com.

In kinetic studies conducted in an alkaline medium, the oxidation of sodium thiosulfate by potassium ferrate(VI) was found to follow pseudo-first-order kinetics chemijournal.com. The reaction rate is first-order with respect to both the ferrate and the thiosulfate concentrations nih.gov. The observed rate constants tend to increase with higher concentrations of the reductant (thiosulfate) but decrease as the concentration of hydroxide (B78521) ions ([OH⁻]) increases, indicating a negative fractional order with respect to [OH⁻] chemijournal.com.

A plausible reaction mechanism involves a slow, rate-controlling step, and the derived rate equations from this mechanism align with the experimental results chemijournal.com. The rate law for the reaction is first order with respect to each reactant and also first order with respect to the hydrogen ion concentration nih.gov. Thermodynamic activation parameters for these reactions have also been calculated to further elucidate the reaction mechanism chemijournal.com.

Kinetic Parameters for Thiosulfate Oxidation by Potassium Ferrate(VI)
ParameterObservationReference
Order of Reaction (Thiosulfate)First-order chemijournal.comnih.gov
Order of Reaction (Ferrate(VI))First-order nih.gov
Effect of [OH⁻]Decreases reaction rate (negative fractional order) chemijournal.com
Effect of [H⁺]Increases reaction rate (first order) nih.gov

Catalysis and Reaction Mechanisms Involving Thiosulfate

Thiosulfate is a key intermediate in various biological and enzymatic sulfur transformations. Its oxidation and reduction are central to the biogeochemical sulfur cycle, facilitated by specialized enzymes in microorganisms.

Enzymatic Oxidation of Thiosulfate by Thiosulfate Dehydrogenase (TsdA) and SoxAX

The enzymatic oxidation of thiosulfate is a critical process in many sulfur-oxidizing bacteria. A key enzyme in this process is Thiosulfate Dehydrogenase (TsdA), a periplasmic diheme c-type cytochrome nih.gov. TsdA catalyzes the oxidative condensation of two thiosulfate molecules to form tetrathionate (B1226582) (S₄O₆²⁻), releasing two electrons in the process nih.gov. This one-step oxidation is a significant part of the natural sulfur cycle nih.gov.

Structural and functional studies of TsdA from bacteria like Allochromatium vinosum have revealed a detailed catalytic mechanism. The enzyme contains two heme groups, with Heme 1 identified as the catalytic center nih.gov. The proposed mechanism involves the binding of thiosulfate to the active site, which includes an unusual cysteine-ligated heme cofactor nih.govresearchgate.net. The reaction is believed to proceed through the intermediate formation of an S-thiosulfonate derivative of the heme's cysteine ligand nih.gov. Cysteine residue Cys96 has been identified as essential for catalysis nih.govxray.cz.

The Sox system is another major pathway for thiosulfate oxidation in bacteria. The process is initiated by the c-type cytochrome SoxAX, which is homologous to TsdA and is inferred to use a related catalytic mechanism nih.gov. SoxAX catalyzes the formation of a sulfur-sulfur bond between the sulfane sulfur of thiosulfate and a cysteine residue on the SoxYZ substrate carrier protein nih.gov. This initial step is crucial for the complete oxidation of thiosulfate to sulfate (B86663) via the multi-enzyme Sox pathway nih.gov.

Role of Thiosulfate in Biological Sulfur Cycling Processes

Thiosulfate is a central intermediate in the biogeochemical sulfur cycle, connecting oxidative and reductive pathways. It is produced by many microorganisms as a product of metabolism or through side reactions involving other sulfur compounds like polysulfides and sulfite (B76179) researchgate.net.

In biological wastewater treatment processes, thiosulfate plays a significant role in nitrogen removal. For example, in the Sulfate reduction-Autotrophic denitrification-Nitrification Integrated (SANI®) process, thiosulfate produced from the biological co-reduction of sulfate and sulfite can enhance denitrification researchgate.net. Thiosulfate can be disproportionated to sulfide and sulfate by bacteria such as Desulfovibrio-like species during both its reduction and oxidation researchgate.net.

Furthermore, thiosulfate serves as an electron donor for chemolithotrophic denitrification, where nitrate (B79036) is reduced researchgate.net. The presence of thiosulfate is crucial in various environments, from oil pipelines, where thiosulfate-reducing bacteria can contribute to biocorrosion, to marine ecosystems nih.gov. Thiosulfate sulfurtransferase (TST) is another key enzyme that regulates sulfur metabolism and redox balance by facilitating the transfer of sulfur atoms, highlighting thiosulfate's integral role in cellular processes and the broader sulfur cycle nih.govrug.nl.

Thiosulfonation Reactions

Thiosulfonation reactions involving this compound are fundamental to its synthesis and are explored in various chemical manufacturing processes. A significant method for producing a high-purity this compound solution involves the oxidation of potassium polysulfide. This process can be conducted as either a batch or a continuous process, with the latter often utilizing Continuous Stirred Tank Reactors (CSTR) for larger volumes.

The synthesis is a two-step process. The initial step involves the reaction of potassium hydroxide with sulfur at elevated temperatures to form potassium polysulfide. The subsequent and crucial step is the oxidation of this potassium polysulfide, typically with an oxidizing agent like oxygen, under controlled temperature and pressure. This oxidation leads to the formation of this compound. google.comgoogle.com The conditions of this reaction are optimized to prevent the further oxidation of the thiosulfate product into polythionates or sulfate, which would reduce the purity of the final product. google.com

The reaction can be summarized as follows: K₂Sₓ + O₂ → K₂S₂O₃

Detailed research into this process has examined the influence of various parameters, such as the molar ratios of the reactants and the reaction conditions, on the final product's concentration and purity. The specific gravity of the resulting this compound solution is directly related to its concentration by weight, a key parameter for quality control in its production. google.com

Broader Industrial Chemical Applications (Research Focus)

This compound's utility extends to a variety of industrial chemical applications, where its properties as a reducing agent and a source of thiosulfate ions are leveraged. Research in this area has focused on its role in water treatment, photographic processing, metal finishing, and as a versatile reagent in chemical synthesis and analysis.

Dechlorination Agent in Water Treatment Processes

Thiosulfates are recognized for their efficacy as dechlorination agents in water treatment, effectively neutralizing residual chlorine. While research has extensively covered sodium thiosulfate and calcium thiosulfate for this purpose, this compound also functions as a dechlorinating agent. cngreenchemical.comresearchgate.netuniversitaspertamina.ac.id The thiosulfate ion (S₂O₃²⁻) reacts with chlorine to reduce it to the harmless chloride ion (Cl⁻).

The general reaction for the dechlorination process by thiosulfate is: S₂O₃²⁻ + 4Cl₂ + 5H₂O → 2SO₄²⁻ + 8Cl⁻ + 10H⁺

Studies on various thiosulfate compounds have shown that factors such as pH and the dosage of the dechlorinating agent influence the reaction rate and efficiency. For instance, research on sodium thiosulfate has indicated that dechlorination is faster under acidic conditions. universitaspertamina.ac.id While specific kinetic data for this compound is not as prevalent in the literature, the chemical principles of dechlorination by the thiosulfate ion remain consistent. The choice of the cation (e.g., potassium, sodium, calcium) can be influenced by other factors such as the specific requirements of the water treatment facility and the chemical compatibility with other treatment processes. nih.gov

Role in Photographic Fixing Agents

In traditional film photography, the fixing process is crucial for stabilizing the image by removing unexposed silver halide crystals from the photographic emulsion. Thiosulfate salts are the primary active components in photographic fixers, with sodium thiosulfate and ammonium (B1175870) thiosulfate being the most commonly used. wikipedia.orgquora.com this compound has also been utilized as a fixing agent. google.com

The chemistry of the fixing process involves the reaction of the thiosulfate ion with silver halides (typically silver bromide, AgBr) to form soluble silver-thiosulfate complexes. These complexes are then washed away, leaving the developed silver image intact. wikipedia.orguh.edu

The key chemical reactions in the fixing process are: AgBr + 2S₂O₃²⁻ → [Ag(S₂O₃)₂]³⁻ + Br⁻ AgBr + 3S₂O₃²⁻ → [Ag(S₂O₃)₃]⁵⁻ + Br⁻

While effective as a fixing agent, some historical sources suggest that the use of this compound in fixers might have implications for the long-term stability of photographic negatives compared to its sodium counterpart. photrio.com Modern photographic fixer formulations often include other components such as buffering agents (e.g., sodium acetate) and preservatives (e.g., sodium sulfite) to maintain the desired pH and prevent the decomposition of the thiosulfate. google.comuh.edu

Application in Metal Cleaning and Silver-Plated Electroplating Solutions

This compound is employed in the fields of metal cleaning and silver electroplating. cngreenchemical.com In silver-plated electroplating, thiosulfate-based baths are considered a less toxic alternative to traditional cyanide-based solutions. usf.eduarxiv.org These baths utilize the ability of the thiosulfate ion to form stable complexes with silver ions, facilitating the electrodeposition of silver onto a substrate.

Research into cyanide-free silver electroplating has explored various formulations for thiosulfate baths. These solutions often contain a source of silver ions (such as silver nitrate or silver bromide), a thiosulfate salt to act as the complexing agent, and other additives to improve the stability of the bath and the quality of the deposited silver layer. usf.eduresearchgate.net While sodium thiosulfate is frequently the primary thiosulfate source, potassium salts such as potassium metabisulfite are often included to enhance the stability of the electroplating solution. researchgate.netcore.ac.uk

The composition of a typical thiosulfate-based silver plating solution is detailed in the table below.

ComponentFunction
Silver Salt (e.g., AgNO₃, AgBr)Source of silver ions
Thiosulfate (e.g., K₂S₂O₃, Na₂S₂O₃)Complexing agent for silver ions
Stabilizer (e.g., Potassium Metabisulfite)Improves solution stability
AdditivesEnhance brightness and adhesion of the silver coating

The effectiveness of the electroplating process is influenced by parameters such as current density, temperature, and the specific composition of the plating bath. usf.edu Studies have shown that the use of thiosulfate baths can produce bright, smooth, and well-adhered silver coatings. usf.edu

Use as a Reagent in Organic Synthesis and Chemical Analysis

This compound also serves as a reagent in specific applications within organic synthesis and chemical analysis. cngreenchemical.comguidechem.com Its utility in these areas is often tied to the reactivity of the thiosulfate ion.

In the realm of chemical analysis, this compound has been identified as a key component in the formulation of a detection reagent for formaldehyde. guidechem.com This application leverages a chemical reaction between this compound and formaldehyde in the presence of other reagents to produce a detectable signal. The formulation of such a reagent can include a mixture of compounds, each playing a specific role in the detection mechanism.

Component of Formaldehyde Detection Reagent
This compound
Sodium chloride
Ferrous nitrate
Acetic acid
Amine compounds
Activated carbon
Ammonium molybdate
Strong acid
Benzenesulfonyl amide acid
Sodium acetate
Hydroxymethyl cyanide ethane
Deionized water

Table based on a patented formulation for a formaldehyde detection agent. guidechem.com

In organic synthesis, thiosulfonates are valuable intermediates that can be used to synthesize a variety of sulfur-containing compounds, such as thioethers and sulfones. researchgate.net While the direct use of this compound in a broad range of organic reactions is not extensively documented, its chemical properties make it a potential precursor or reactant in specific synthetic pathways.

Environmental Ecotoxicology and Biochemical Interactions

Ecotoxicological Evaluation of Thiosulfate (B1220275) Compounds

The environmental impact of thiosulfate, including potassium thiosulfate, has been evaluated through its effects on various microorganisms. Studies focusing on yeast, a key group of microorganisms in many ecosystems, provide insight into the ecotoxicological profile of these compounds.

Research has shown that thiosulfate exhibits significant inhibitory and toxic effects on the yeast Saccharomyces cerevisiae, with its toxicity being highly dependent on pH. While elemental sulfur and sulfite (B76179) are known to inhibit yeast growth, thiosulfate has been observed to be more inhibitory than sulfite in common yeast medium. santos.comusequantum.commichigan.gov At a near-neutral pH of 6, thiosulfate inhibits yeast growth, whereas at an acidic pH below 4, it becomes a source of highly toxic compounds, elemental sulfur (S⁰) and sulfurous acid (H₂SO₃), which can kill yeast cells. santos.commichigan.gov For instance, at a pH of 3.4, exposure to thiosulfate resulted in the death of nearly all S. cerevisiae cells, with microscopic observation revealing erupted cells. santos.com

The inhibitory concentration of thiosulfate varies among different yeast strains. The IC50 (the concentration required to inhibit 50% of the growth) has been measured to understand the relative sensitivity of different strains to thiosulfate. usequantum.com

Table 1: Effect of Thiosulfate on Saccharomyces cerevisiae Growth

ConditionObserved EffectReference
pH < 4Source of elemental sulfur and sulfurous acid, highly toxic to yeast. santos.commichigan.gov
pH 3.4Killed almost all yeast cells; erupted cells observed. santos.com
pH 6Inhibits yeast growth by directly affecting the electron transport chain. santos.comusequantum.commichigan.gov

The mechanism of thiosulfate toxicity in S. cerevisiae differs based on the ambient pH.

Under Acidic Conditions (pH < 4): Thiosulfate is unstable and spontaneously decomposes into sulfurous acid (H₂SO₃) and elemental sulfur (S⁰). santos.com Both of these decomposition products are known to be highly toxic to yeast. santos.commichigan.gov The undissociated form of sulfurous acid at low pH is particularly effective at killing yeast cells. santos.com

At Near-Neutral pH (pH 6): Thiosulfate itself acts as a direct inhibitor of yeast metabolism. santos.com It is taken up by the yeast cells through sulfate (B86663) transporters. santos.com The primary toxic action at this pH is the direct inhibition of the mitochondrial electron transport chain. santos.comusequantum.commichigan.gov This inhibition is not due to the metabolic byproducts of thiosulfate assimilation, such as hydrogen sulfide (B99878) (H₂S). Evidence for this comes from studies on mutant yeast strains; an rdl1-deletion mutant, which produces significantly less H₂S from thiosulfate, was found to be more sensitive to thiosulfate, not less. santos.comusequantum.commichigan.gov This indicates that thiosulfate itself, and not its conversion to H₂S, is the primary toxic agent under these conditions. santos.commichigan.gov The inhibition is reversible, as yeast can recover when placed in a fresh medium without thiosulfate. santos.com

Thiosulfate directly perturbs the bioenergetics of S. cerevisiae by targeting mitochondrial functions. santos.com Exposure of yeast cells to thiosulfate at pH 6 leads to a sharp and immediate drop in the cellular concentration of ATP (adenosine triphosphate). santos.commichigan.gov Concurrently, it causes a decrease in the mitochondrial membrane potential. santos.commichigan.gov

The primary target of thiosulfate within the mitochondria is the electron transport chain, which is responsible for oxygen consumption and the bulk of ATP production through oxidative phosphorylation. santos.com Studies have demonstrated that thiosulfate severely inhibits oxygen consumption by yeast cells. santos.commichigan.gov Specifically, evidence points to the inhibition of cytochrome c oxidase, a key enzyme complex (Complex IV) in the electron transport chain. santos.comusequantum.commichigan.gov This blockage of the electron transport chain explains the observed reductions in oxygen consumption, mitochondrial membrane potential, and ultimately, cellular ATP levels. santos.commichigan.gov

Table 2: Impact of Thiosulfate on Yeast Mitochondrial Bioenergetics

ParameterEffect of Thiosulfate ExposureReference
Cellular ATP ConcentrationSharp decrease santos.commichigan.gov
Mitochondrial Membrane PotentialDecrease santos.commichigan.gov
Oxygen ConsumptionSeverely inhibited santos.commichigan.gov
Target EnzymeInhibition of Cytochrome c oxidase santos.comusequantum.commichigan.gov

Interactions with Environmental Contaminants

This compound can interact with other chemicals in the environment, leading to synergistic or antagonistic effects. These interactions can alter the toxicity and impact of the substances involved.

Synergistic Effects: Laboratory studies have shown a synergistic effect when sodium thiosulfate is combined with certain cationic nitrogenous corrosion inhibitors. bisleyinternational.com The combination of thiosulfate with these inhibitors significantly improved their performance in preventing corrosion. bisleyinternational.com The research indicated that thiosulfate acted as a catalyst in the formation of a protective film on the metal surface. bisleyinternational.com

Antagonistic Effects: Thiosulfate has been shown to have an antagonistic effect on the toxicity of certain environmental contaminants, effectively acting as a detoxifying agent. In one study, ammonium (B1175870) thiosulfate was found to rapidly transform and detoxify the fumigant 1,3-dichloropropene (B49464) (1,3-D), a suspected carcinogen. nist.gov The transformation was particularly effective at deactivating the more toxic trans-isomer of 1,3-D, reducing its toxicity to the luminescent bacteria Vibrio fisheri by a factor of 14 and eliminating its mutagenic activity in strains of Salmonella typhimurium. nist.gov

Similarly, in a study involving a Rhenium(I) tricarbonyl complex, the substitution of a ligand with thiosulfate reduced the cytotoxicity of the complex. rsc.org This antagonistic effect was attributed to the thiosulfate inhibiting the cellular uptake of the toxic complex. rsc.org Thiosulfate is also known to reduce the toxic effects of cisplatin, a chemotherapy drug, by forming biologically inactive complexes. rsc.org

Computational Toxicology and Exposure Assessment Methodologies

Specific computational toxicology studies, such as the development of Quantitative Structure-Activity Relationship (QSAR) models for this compound, are not widely available in published literature. However, environmental risk and exposure can be assessed based on the known physicochemical properties and fate of inorganic thiosulfates.

Environmental fate assessments conclude that thiosulfates pose a low risk to the environment. santos.com As an inorganic substance, this compound dissociates in water into potassium (K⁺) and thiosulfate (S₂O₃²⁻) ions. santos.com These ions are common in the environment. santos.com The thiosulfate anion is stable in neutral or alkaline water but will disproportionate in acidic conditions. santos.com

Key aspects of its environmental exposure profile include:

Bioaccumulation: Thiosulfate is not expected to bioaccumulate. santos.com Its constituent ions are ubiquitous in nature and are essential to living organisms whose concentrations are actively regulated. santos.com

Persistence: Biodegradation is not a relevant fate process for inorganic compounds like this compound. santos.com

Mobility: Due to its high water solubility and dissociation properties, thiosulfate is not expected to absorb to soil or sediment. santos.com

Spectroscopic and Computational Characterization of Potassium Thiosulfate

Vibrational Spectroscopy Studies

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for probing the molecular structure of potassium thiosulfate (B1220275) by identifying the characteristic vibrational modes of its atomic bonds.

The thiosulfate ion (S₂O₃²⁻) possesses a tetrahedral structure with C₃ᵥ symmetry, featuring a central sulfur atom bonded to three oxygen atoms and one terminal sulfur atom. This structure gives rise to a series of distinct vibrational modes that are active in either IR or Raman spectroscopy, or both. Infrared spectroscopy probes vibrations that cause a change in the molecular dipole moment, while Raman spectroscopy detects vibrations that lead to a change in the molecule's polarizability. uni-siegen.de

Analysis of the IR and Raman spectra of solid potassium thiosulfate allows for the assignment of specific vibrational frequencies to the stretching and bending modes of the S-S and S-O bonds. The key vibrational modes for the thiosulfate ion include the symmetric and asymmetric S-O stretching, the S-S stretching, and various bending modes (δ). These assignments are crucial for confirming the molecular structure and understanding the nature of the bonding within the anion.

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
ν(S-O) asymmetric~1100 - 1150Asymmetric stretching of the sulfur-oxygen bonds.
ν(S-O) symmetric~1000 - 1020Symmetric stretching of the sulfur-oxygen bonds.
ν(S-S)~400 - 470Stretching of the sulfur-sulfur bond.
δ(O-S-O)~530 - 680Bending and deformation modes of the O-S-O angles.

Data compiled from general knowledge of thiosulfate vibrational spectroscopy.

Vibrational spectroscopy is instrumental in identifying the products formed during the thermal decomposition of this compound. When K₂S₂O₃ is heated, it undergoes a complex decomposition process. Spectroscopic studies, including IR and Raman analysis of the residues at various temperatures, have shown that the decomposition in air or nitrogen leads to the formation of various potassium polysulfides (K₂S₃, K₂S₄, and K₂S₅). rsc.org If the heating occurs in the presence of air, these polysulfide intermediates are subsequently oxidized to form potassium sulfate (B86663) (K₂SO₄) as the final product. rsc.org The distinct vibrational signatures of these polysulfides and of the final sulfate product in the IR and Raman spectra allow for their unambiguous identification, thereby clarifying the decomposition pathway. rsc.org

In situ Raman spectroscopy is a valuable technique for monitoring chemical reactions in real-time without disturbing the system. geochemicalperspectivesletters.orggeochemicalperspectivesletters.org This method can be applied to track the redox processes involving this compound. geochemicalperspectivesletters.orggeochemicalperspectivesletters.orgnih.gov As the thiosulfate ion is oxidized or reduced, the nature of its sulfur-sulfur and sulfur-oxygen bonds changes, leading to shifts in the positions and intensities of its characteristic Raman peaks.

For instance, during the oxidation of thiosulfate to tetrathionate (B1226582) (S₄O₆²⁻) or sulfate (SO₄²⁻), the strong Raman band corresponding to the S-S stretch would diminish or disappear, while new peaks characteristic of the products would emerge. By monitoring these spectral changes over time, it is possible to follow the kinetics of the redox reaction, identify intermediates, and elucidate the reaction mechanism under specific conditions. researchgate.net

X-ray Absorption Fine Structure (XAFS) Spectroscopy for Redox State Elucidation

X-ray Absorption Fine Structure (XAFS) spectroscopy is a powerful element-specific technique used to determine the local atomic environment and oxidation state of atoms in a compound. For this compound, Sulfur K-edge X-ray Absorption Near Edge Structure (XANES) spectroscopy has been pivotal in clarifying the oxidation states of the two distinct sulfur atoms.

The XANES spectrum of thiosulfate shows two distinct absorption features, corresponding to the central and terminal sulfur atoms. researchgate.netarizona.edu The energy of an absorption edge is highly sensitive to the oxidation state of the absorbing atom; a higher energy is required to eject a core electron from a more oxidized (more positively charged) atom. researchgate.netarizona.edu Early assumptions held that the central and terminal sulfurs had oxidation states of +6 and -2, respectively. However, XANES studies have revealed that the charge densities are more consistent with oxidation states of +5 for the central sulfur atom and -1 for the terminal sulfur atom. wikipedia.orgosti.govstackexchange.com This finding has significant implications for understanding the role of thiosulfate in biochemical redox reactions, as it supports a mechanism where intramolecular electron transfer can occur during disproportionation. osti.govstackexchange.com

Sulfur AtomTraditional Oxidation StateXANES-Derived Oxidation State
Central Sulfur (S)+6+5
Terminal Sulfur (S)-2-1

Data sourced from XANES spectroscopy studies. wikipedia.orgosti.govstackexchange.com

Density Functional Theory (DFT) Calculations for Electronic Structure and Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. frontiersin.orgdiva-portal.org DFT calculations can provide valuable insights into the geometry, bond energies, vibrational frequencies, and reaction pathways of this compound that complement experimental data.

By solving the Kohn-Sham equations for the thiosulfate ion, DFT can be used to:

Optimize the molecular geometry: Calculate the most stable arrangement of atoms, including S-S and S-O bond lengths and angles.

Determine the electronic structure: Map the distribution of electron density and calculate the energies of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This information is crucial for understanding the molecule's reactivity.

Simulate vibrational spectra: Calculate the theoretical IR and Raman frequencies. Comparing these calculated frequencies with experimental spectra helps to validate the accuracy of the computational model and aids in the definitive assignment of vibrational modes.

Investigate reaction mechanisms: Model the pathways of reactions, such as thermal decomposition or redox processes. DFT can be used to calculate the energy profiles of these reactions, identify transition states, and determine activation energies, providing a deeper understanding of the reaction kinetics and mechanisms. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy probes the local chemical environment of specific atomic nuclei. For this compound, both ³³S and ³⁹K NMR are potentially applicable, though each presents significant challenges.

³³S NMR: The sulfur isotope ³³S is NMR-active (spin 3/2), but its use is hampered by its very low natural abundance (0.76%) and its nature as a quadrupolar nucleus, which typically results in very broad signals. canada.cahuji.ac.il Despite these difficulties, high-field NMR spectrometers could potentially resolve two distinct signals for the non-equivalent central (+5) and terminal (-1) sulfur atoms in the thiosulfate anion. Such a measurement would provide direct experimental confirmation of the two different electronic environments of the sulfur atoms in the molecule. DFT calculations can be used in conjunction with experimental NMR to aid in the assignment of signals in complex solid-state spectra, as has been demonstrated for potassium sulfates. canada.canih.gov

³⁹K NMR: The potassium isotope ³⁹K is also NMR-active (spin 3/2) and has a high natural abundance (93.3%). huji.ac.ilchemlin.org Solid-state ³⁹K NMR spectroscopy is sensitive to the local environment of the potassium ions in the crystal lattice. nih.govresearchgate.net The chemical shift and the quadrupolar coupling constant are influenced by the symmetry of the K⁺ ion's coordination sphere and its interaction with the neighboring thiosulfate anions. Therefore, ³⁹K NMR can be used to characterize the crystal structure and detect any phase changes or variations in the potassium ion's environment. nih.govresearchgate.net

Q & A

Q. What are the standard laboratory methods for synthesizing potassium thiosulfate, and how can purity be verified?

this compound (K₂S₂O₃) is synthesized by reacting potassium hydroxide with thiosulfuric acid (H₂S₂O₃), which is generated from sulfur dioxide (SO₂) and sulfur. Purity verification involves gravimetric analysis or titration with iodine to quantify residual reducing agents. For example, iodometric titration confirms the absence of unreacted sulfur or sulfites by measuring the equivalence point using starch as an indicator .

Q. How is this compound utilized in iodometric titrations, and what are the key considerations for accurate endpoint determination?

this compound acts as a titrant in iodometric methods to quantify oxidizing agents like iodine. Key considerations include:

  • Standardizing the thiosulfate solution using potassium iodate (KIO₃) to ensure precise normality.
  • Maintaining a slightly acidic environment to prevent iodine volatilization.
  • Adding starch indicator near the endpoint to avoid premature complexation, which can mask color changes. Experimental setups should include blank titrations to account for interference .

Q. What is the role of this compound in redox reactions, and how can its reducing properties be quantified?

this compound serves as a reducing agent, reacting with oxidizing agents like iodine (I₂) to form tetrathionate (S₄O₆²⁻) or with chlorine (Cl₂) to yield sulfate (SO₄²⁻). Its reducing capacity is quantified via redox titration using standardized iodine solutions. For example, in the reaction 2S₂O₃²⁻ + I₂ → S₄O₆²⁻ + 2I⁻, the stoichiometric ratio (2:1) allows precise calculation of thiosulfate concentration .

Advanced Research Questions

Q. How can reaction kinetics involving this compound be experimentally designed to account for variables like temperature and concentration?

Kinetic studies often use the iodine clock method, where the time taken for thiosulfate to reduce iodine is measured under varying conditions. Key steps include:

  • Fixing concentrations of reactants (e.g., K₂S₂O₃, H₂O₂) while altering temperature or catalyst presence.
  • Calculating reaction rates using the formula Rate = k[S₂O₃²⁻]^m[H⁺]^n, derived from time-dependent absorbance or colorimetric data.
  • Statistical tools like ANOVA validate reproducibility, especially when studying autocatalytic effects in acidic media .

Q. What methodologies are employed to assess the environmental impact of this compound in agricultural research, and how do they address conflicting data on efficacy versus ecological risks?

Longitudinal field studies compare crop yield and soil health metrics (e.g., sulfur bioavailability, pH changes) in treated vs. control plots. Conflicting data—such as increased tomato yields but soil acidification—are resolved through multivariate regression to isolate variables like irrigation practices or co-applied fertilizers. Ecotoxicological assays (e.g., Daphnia magna toxicity tests) further evaluate leaching risks .

Q. In nanoparticle synthesis, how does this compound interact with other reagents, and what analytical techniques validate these interactions?

this compound stabilizes metal nanoparticles (e.g., silver or gold) by forming thiolate complexes during reduction. Interactions are validated via:

  • UV-Vis spectroscopy to monitor plasmon resonance shifts.
  • X-ray photoelectron spectroscopy (XPS) to confirm sulfur bonding states.
  • Dynamic light scattering (DLS) for size distribution analysis. For example, in graphene oxide synthesis, thiosulfate pretreatment reduces graphite oxide aggregation, as evidenced by TEM imaging .

Data Analysis and Contradiction Resolution

Q. How do researchers resolve discrepancies in studies comparing this compound’s effectiveness with other sulfur sources in plant nutrition?

Meta-analyses aggregate data from peer-reviewed trials, applying weighted averages to account for variables like soil type and crop species. For instance, while this compound outperforms gypsum in sulfur-deficient soils (pH < 6), its efficacy diminishes in alkaline conditions. Contradictions are addressed through subgroup analyses and sensitivity testing .

Q. What statistical approaches are recommended for analyzing titration data involving this compound in complex matrices?

Non-linear regression models (e.g., Michaelis-Menten kinetics) are used when reaction rates deviate from ideal stoichiometry. Outliers in titration data—caused by matrix interference—are identified via Grubbs’ test and mitigated by standard addition methods. For example, in copper determination, masking agents like EDTA improve specificity by chelating competing ions .

Methodological Best Practices

  • Standardization: Always calibrate this compound solutions against primary standards (e.g., KIO₃) to minimize systematic error .
  • Environmental Sampling: Use ICP-MS or ion chromatography to quantify sulfur speciation in soil leachates, ensuring compliance with regulatory thresholds .
  • Safety Protocols: Refer to Material Safety Data Sheets (MSDS) for handling guidelines, particularly regarding skin contact and respiratory protection during nanoparticle synthesis .

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Potassium thiosulfate

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